N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-24-14-4-2-3-11(7-14)17-9-13(22-25-17)10-18(23)21-12-5-6-16(20)15(19)8-12/h2-9H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLNTQGLUUOWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(5-(3-hydroxyphenyl)isoxazol-3-yl)acetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to the specific substitution pattern on the isoxazole ring and the presence of both chloro and fluoro substituents on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a chloro-fluoro-substituted phenyl group and an oxazole moiety, which are known to influence its biological activity.
1. Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies on related piperidine derivatives have shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that this compound may also possess similar antibacterial properties due to its structural characteristics that enhance interaction with bacterial targets .
2. Antifungal Activity
The compound has been evaluated for antifungal activity against strains such as Candida albicans. In vitro studies have demonstrated that related compounds exhibit MIC values ranging from 16.69 to 78.23 µM against C. albicans, indicating a potential for antifungal applications .
3. Anticancer Activity
Recent investigations into benzoxazole derivatives have shown that modifications at specific positions can significantly enhance cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). For example, derivatives with an acetic acid group at the fifth position on the benzoxazole moiety demonstrated elevated cytotoxicity . Given the structural similarities, it is plausible that this compound may exhibit anticancer properties as well.
Case Studies and Research Findings
Several case studies have highlighted the potential of related compounds in clinical and preclinical settings:
- Study on Piperidine Derivatives : A study evaluated various piperidine derivatives for their antimicrobial efficacy, revealing that certain modifications led to enhanced activity against both gram-positive and gram-negative bacteria .
- Benzoxazole Derivatives : Research focusing on benzoxazole derivatives indicated promising results in targeting cancer cells, suggesting that similar modifications in this compound could yield beneficial effects .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally related acetamides typically involves coupling arylacetic acids with substituted anilines using carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane, with triethylamine as a base. For example, a similar compound was synthesized by reacting 4-chlorophenylacetic acid with 3,4-difluoroaniline under mild conditions (273 K) to minimize side reactions . Solvent choice (e.g., dichloromethane) and slow crystallization using ethyl acetate/dichloromethane mixtures (1:1) are critical for high-purity yields. Optimization may involve adjusting stoichiometry, temperature, and purification steps like aqueous washes to remove unreacted reagents .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups in a related structure), and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .
- FTIR spectroscopy : Identifies functional groups like amide C=O stretches (~1680 cm⁻¹) and aryl C–Cl/F vibrations .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy, chloro, fluorophenyl groups) and acetamide linkage .
Advanced Research Questions
Q. How can computational methods like HOMO-LUMO analysis predict the compound's reactivity?
Density functional theory (DFT) calculations provide insights into electronic properties. For example:
- HOMO-LUMO gaps indicate charge transfer potential, with smaller gaps suggesting higher reactivity.
- Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic regions (e.g., electron-deficient fluorophenyl rings).
- These methods guide predictions of binding affinities in biological targets or interactions with solvents .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Use standardized assays (e.g., IC₅₀ determinations in enzyme inhibition studies) to account for variability in potency measurements.
- Structural validation : Confirm compound integrity via crystallography or HPLC before activity tests to rule out degradation artifacts.
- Meta-analysis : Compare data across studies with consistent experimental conditions (e.g., pH, temperature) to isolate structure-activity trends .
Q. How do structural modifications impact physicochemical properties?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring increases lipophilicity (logP), affecting membrane permeability. Conversely, methoxy groups enhance solubility via hydrogen bonding .
- Crystallinity : Bulky substituents (e.g., trifluoromethyl) disrupt crystal packing, reducing melting points and altering dissolution rates.
- SAR studies : Systematic variation of the oxazole or acetamide moieties can optimize bioavailability. For example, replacing 3-methoxyphenyl with 4-fluorophenyl may improve target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
